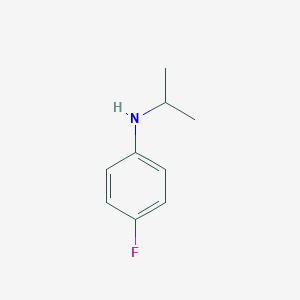

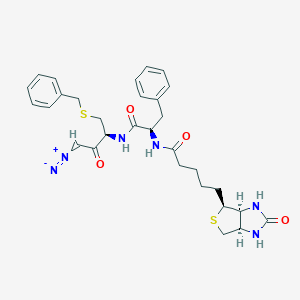

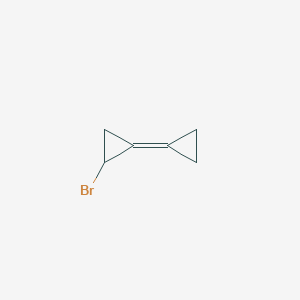

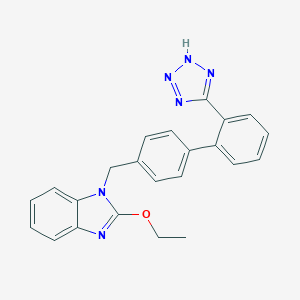

![molecular formula C17H18ClN3 B138931 4-氯-7-间甲苯基-2,5-二甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 157286-81-2](/img/structure/B138931.png)

4-氯-7-间甲苯基-2,5-二甲基-7H-吡咯并[2,3-d]嘧啶

描述

The compound 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a derivative of pyrrolopyrimidine, a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The pyrrolopyrimidine core is a common motif in pharmaceuticals and agrochemicals, and modifications on this core structure can lead to compounds with diverse chemical and biological properties.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported through several methods. One efficient synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, a related compound, was achieved in four steps starting from dimethyl malonate with an overall yield of 23% . This process was scalable and resulted in a product with high purity. Another improved synthesis method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was described, which involved a seven-step process starting from the same starting material, dimethyl malonate, and achieved a 31% overall yield . These methods highlight the practical approaches to synthesizing the pyrrolopyrimidine scaffold, which could be adapted for the synthesis of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives has been studied through various techniques, including X-ray diffraction. For instance, the crystal structure of a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, was determined, revealing a planar pyrido-pyrimidine moiety and stabilization through C-H⋯O and C-H⋯Cl hydrogen bonds, as well as π-π interactions . Although the exact structure of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not provided, similar analytical techniques could be used to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of pyrrolopyrimidine derivatives can be inferred from studies on similar compounds. For example, pyrrolo[3,2-d]pyrimidine derivatives were synthesized from corresponding 1,3-dimethyluracils by treatment with m-chloroperoxybenzoic acid, followed by conversion to methoxy derivatives . These reactions demonstrate the potential for functional group transformations on the pyrrolopyrimidine core, which could be relevant for the chemical reactions of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure. The planarity of the pyrido-pyrimidine moiety and the presence of hydrogen bonds and π-π interactions can affect the compound's solubility, melting point, and stability . The specific properties of 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine would need to be determined experimentally, but it is likely that they would be similar to those of related compounds with similar structural features.

科学研究应用

合成中的杂化催化剂

吡咯并嘧啶核,通过扩展,可以被认为在医药和制药工业中至关重要,因为它具有广泛的合成应用和生物利用度。最近的综述集中在使用杂化催化剂合成吡喃并[2,3-d]嘧啶骨架,突出了有机催化剂、金属催化剂、离子液体催化剂和绿色溶剂在促进这些合成中的作用。这强调了该化合物在开发用于制药应用的先导分子的用处 (Parmar、Vala 和 Patel,2023)。

光学传感器和生物学应用

嘧啶衍生物,包括吡咯并嘧啶,因其形成配位键和氢键的能力而被认为是精妙的传感材料。这一特性使它们适用于合成光学传感器,以及它们著名的生物学和医学应用。嘧啶衍生物作为传感探针的多功能性已被广泛综述,涵盖了从 2005 年到 2020 年的文献 (Jindal 和 Kaur,2021)。

抗炎和抗癌特性

嘧啶的抗炎特性有据可查,各种嘧啶衍生物对各种炎症介质表现出有效的抑制作用。这部分研究详细介绍了嘧啶衍生物的合成、抗炎作用和构效关系 (SAR),为开发具有最小毒性的新型抗炎剂提供了未来研究方向的见解 (Rashid 等人,2021)。

此外,基于嘧啶的化合物,包括吡咯并嘧啶,已显示出显着的抗癌潜力。这些化合物的结构及其多样化的作用机制突出了它们与各种生物靶标相互作用的能力,表明它们有望成为癌症治疗中的未来候选药物 (Kaur 等人,2014)。

未来方向

The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Overall, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 have been identified as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .

属性

IUPAC Name |

4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLDYVRQHDEHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444851 | |

| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

157286-81-2 | |

| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

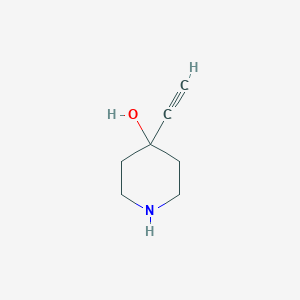

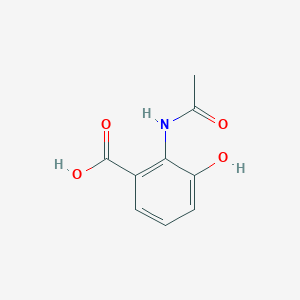

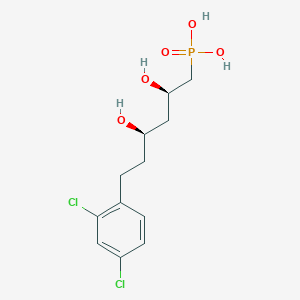

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)